(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid

Catalog No.
S803146
CAS No.
917615-20-4
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid

CAS Number

917615-20-4

Product Name

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid

IUPAC Name

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1

InChI Key

SMWADGDVGCZIGK-UWVGGRQHSA-N

SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1C[C@H](N[C@@H]1C2=CC=CC=C2)C(=O)O
  • Chemical Intermediate: Due to the presence of a carboxylic acid group and a pyrrolidine ring, (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid has potential as a building block for the synthesis of more complex molecules. However, there is no scientific literature readily available detailing its use in this way.
  • Research Reference Material: Several commercial suppliers offer (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid, often in the form of the hydrochloride salt. These suppliers typically list the product for "research use only" (, ). This suggests that it may be used as a reference material in scientific research, potentially for studies on chiral recognition or asymmetric synthesis.

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid is an organic compound characterized by its pyrrolidine ring structure, which includes a phenyl group and a carboxylic acid functional group. This compound is classified as a chiral molecule due to the presence of stereocenters at the 2 and 5 positions of the pyrrolidine ring. Its molecular formula is C11_{11}H13_{13}N1_{1}O2_{2}, and it has a molar mass of approximately 191.23 g/mol. The specific stereochemistry of this compound contributes to its unique properties and potential biological activities.

Typical of carboxylic acids and amines. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of a corresponding amine.
  • Amide Formation: Reacting with amines can yield amides, which are important in pharmaceutical applications.

The reactivity of this compound is influenced by the carboxylic acid group, which can act as both a proton donor and an electrophile in nucleophilic substitution reactions.

The biological activity of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid has been investigated in various studies. It has shown potential as a modulator of neurotransmitter systems, particularly in relation to its structural similarity to amino acids involved in neurotransmission. The compound's unique stereochemistry may influence its interaction with biological receptors, potentially leading to therapeutic applications.

Research indicates that compounds with similar structures can exhibit varying degrees of biological activity depending on their stereochemistry and functional groups. For instance, studies have highlighted its potential role in neuropharmacology, where it may affect pathways related to mood regulation and cognitive function.

The synthesis of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid can be achieved through several methods:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to selectively produce the desired stereoisomer.
  • Ring Closure Reactions: Starting from appropriate precursors such as amino acids or phenyl-substituted compounds can lead to the formation of the pyrrolidine ring.
  • Functional Group Transformations: Modifying existing compounds through reactions such as alkylation or acylation can yield this specific compound.

These synthetic routes are crucial for producing this compound in sufficient quantities for research and application purposes.

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid has several potential applications:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug development, particularly in treating neurological disorders.
  • Biochemical Research: Used as a probe in studies investigating receptor interactions and metabolic pathways.
  • Synthetic Chemistry: Acts as an intermediate in the synthesis of more complex organic molecules.

The versatility of this compound makes it valuable across various fields including medicinal chemistry and biochemistry.

Interaction studies involving (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid focus on its binding affinity to various receptors and enzymes. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate its biological effects on cell lines or isolated tissues.

Understanding these interactions is critical for elucidating the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
(2S,4R)-4-methylprolinePyrrolidine ringMethyl group at the 4-position affects sterics
(2R,5R)-5-phenyloxazolidine-2-carboxylic acidOxazolidine ringDifferent ring structure influences reactivity
(3R)-3-(4-hydroxyphenyl)alanineAmino acid derivativeHydroxyl group enhances solubility
(1R,3R)-3-amino-cyclopentane-1-carboxylic acidCyclopentane ringDifferent cyclic structure alters biological activity

These compounds demonstrate how variations in structure can lead to differences in biological activity and chemical reactivity. The unique stereochemistry of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid contributes significantly to its distinct properties compared to these similar compounds.

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid

Dates

Last modified: 08-16-2023

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